2',3,4-Trichlorobiphenyl

Description

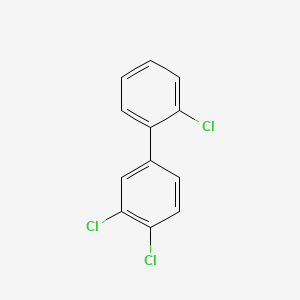

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMXLXBUOQMDHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040303 | |

| Record name | 2',3,4-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38444-86-9 | |

| Record name | PCB 33 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3',4'-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3,4-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Biphenyl, 2,3',4'-trichloro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3',4'-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLL2J67A0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 2',3,4-Trichlorobiphenyl (PCB 33)

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that were once widely used in various industrial applications due to their chemical stability, non-flammability, and electrical insulating properties. However, their persistence in the environment, ability to bioaccumulate, and significant toxicological effects led to a global ban on their production in the 1970s.[1][2] Despite this, PCBs remain a significant environmental and health concern due to their continued presence in legacy equipment and environmental reservoirs.

This guide provides a comprehensive technical overview of a specific PCB congener: this compound, also known as PCB 33. It is crucial to distinguish this congener from its isomer, 2,3,4'-Trichlorobiphenyl (PCB 22), as the position of the chlorine atoms on the biphenyl structure significantly influences the molecule's physical, chemical, and toxicological properties. This document is intended for researchers, environmental scientists, and drug development professionals who require detailed information on this compound.

Chemical Identification and Nomenclature

Accurate identification is paramount when dealing with specific PCB congeners. This compound (PCB 33) has the CAS Registry Number 38444-86-9 .[1] Its IUPAC name is 1,2-dichloro-4-(2-chlorophenyl)benzene.[1]

It is essential to differentiate PCB 33 from its isomer, 2,3,4'-Trichlorobiphenyl (PCB 22), which has the CAS Registry Number 38444-85-8 and the IUPAC name 1,2-dichloro-3-(4-chlorophenyl)benzene.[2] The subtle difference in nomenclature—the placement of the prime symbol (')—denotes a different chlorine substitution pattern and thus a distinct chemical entity.

Table 1: Chemical Identifiers for this compound (PCB 33)

| Identifier | Value | Source |

| CAS Registry Number | 38444-86-9 | PubChem[1] |

| IUPAC Name | 1,2-dichloro-4-(2-chlorophenyl)benzene | PubChem[1] |

| Molecular Formula | C₁₂H₇Cl₃ | PubChem[1] |

| Molecular Weight | 257.5 g/mol | PubChem[1] |

| PCB Congener Number | PCB 33 | PubChem[1] |

Synonyms

A variety of synonyms are used in literature and chemical databases to refer to this compound. Understanding these is crucial for comprehensive literature searches.

Table 2: Synonyms for 2',3,4-Trichlorobhenyl (PCB 33)

| Synonym |

| This compound |

| 3,4,2'-Trichlorobiphenyl |

| 2,3',4'-Trichloro-1,1'-biphenyl |

| Biphenyl, 2',3,4-trichloro- |

| 1,1'-Biphenyl, 2',3,4-trichloro- |

| UNII-YLL2J67A0C |

Source: PubChem[1]

Chemical Structure and Properties

The spatial arrangement of chlorine atoms on the biphenyl rings dictates the molecule's properties, including its planarity, which is a key factor in its toxicological mechanism.

Caption: Molecular structure of this compound (PCB 33).

Physicochemical Properties

The properties of PCB 33 are characteristic of polychlorinated biphenyls: low water solubility, high lipophilicity, and resistance to degradation.

Table 3: Physicochemical Properties of this compound (PCB 33)

| Property | Value | Source |

| Physical State | Oily liquids or solids | T3DB |

| Color | Colorless to light yellow | T3DB |

| Molecular Weight | 257.5 g/mol | PubChem[1] |

| Monoisotopic Mass | 255.961 g/mol | T3DB |

| Computed XLogP3 | 5.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis and Manufacturing

Commercial PCBs were produced as mixtures (e.g., Aroclors) through the direct chlorination of biphenyl. However, the synthesis of individual, pure PCB congeners for research and as analytical standards requires more controlled chemical synthesis. A common laboratory-scale method for synthesizing specific trichlorobiphenyls involves the reaction of diazotized 1-amino-3-chlorobenzene with 1,2-dichlorobenzene.[3] This reaction typically produces a mixture of isomers, which must then be separated and purified using techniques like high-efficiency column distillation and fractional recrystallization to obtain the desired congener with high purity (>99%).[3]

Toxicology and Environmental Health

The toxicity of PCBs is complex and varies significantly between congeners. The mechanisms of toxicity are primarily linked to the compound's ability to interact with cellular receptors.

Mechanism of Toxicity

Many of the toxic effects of PCBs are mediated through their interaction with the aryl hydrocarbon (Ah) receptor.[4] "Dioxin-like" PCBs, which have a planar structure, can bind to the Ah receptor, leading to a cascade of altered gene expression, including the induction of cytochrome P450 enzymes. This disruption of normal cellular function is believed to be the root of many of the adverse health effects. Other PCBs, often referred to as "non-dioxin-like," can exert their toxicity through different mechanisms, such as interfering with calcium channels or altering brain dopamine levels. PCBs can also act as endocrine disruptors by affecting thyroid hormone production and binding to estrogen receptors.

Metabolism and Bioaccumulation

PCBs are absorbed through ingestion, inhalation, and dermal contact. Due to their lipophilic nature, they are transported in the blood, often bound to proteins like albumin, and tend to accumulate in fatty tissues such as the liver, adipose tissue, and skin. The metabolism of PCBs is generally very slow and is handled by the cytochrome P-450 microsomal monooxygenase system, which hydroxylates the compounds to more polar metabolites that can be conjugated and excreted. However, the slow rate of metabolism contributes to their long biological half-life and their tendency to bioaccumulate in organisms and biomagnify up the food chain.

Health Effects and Carcinogenicity

Exposure to PCBs is associated with a range of health problems. The most common effects are skin conditions, including chloracne and rashes.[2][5] More severe potential effects include developmental and reproductive toxicity, endocrine disruption, and hepatotoxicity.[4] The International Agency for Research on Cancer (IARC) has classified polychlorinated biphenyls as Group 1, carcinogenic to humans .

Analytical Methodologies

The accurate detection and quantification of specific PCB congeners in complex environmental and biological matrices require sophisticated analytical procedures. The general workflow involves sample extraction, cleanup to remove interfering substances, and instrumental analysis.

Sample Extraction and Cleanup

The choice of extraction method depends on the sample matrix.

-

Solid and Soil Samples: Common techniques include Soxhlet extraction, automated Soxhlet, pressurized fluid extraction (PFE), microwave-assisted extraction, and ultrasonic extraction, often using solvents like hexane-acetone or methylene chloride-acetone.[6]

-

Aqueous Samples: Solid-phase extraction (SPE) or liquid-liquid extraction are typically employed.[7]

-

Biological Tissues: Solvent extraction is used to isolate the lipophilic PCBs from the tissue matrix.[7]

Following extraction, a cleanup step is essential to remove co-extracted matrix components that can interfere with the analysis. This is commonly achieved using column chromatography with adsorbents like silica gel, Florisil, or activated carbon.[7][8]

Step-by-Step Protocol: Extraction and Cleanup of PCBs from Soil

-

Sample Preparation: Air-dry the soil sample and sieve to remove large debris. Homogenize the sample.

-

Extraction (Accelerated Solvent Extraction - ASE):

-

Mix a 10g soil sample with a drying agent like diatomaceous earth.

-

Place a cellulose filter at the bottom of a 34 mL extraction cell.

-

Pack the cell with 5g of activated silica gel, followed by the soil mixture.[8]

-

Extract using a hexane/acetone mixture at elevated temperature (e.g., 100 °C) and pressure (e.g., 1500 psi).

-

-

Concentration: Evaporate the solvent from the collected extract to a small volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.

-

Cleanup (Silica Gel Chromatography):

-

Prepare a chromatography column packed with activated silica gel.

-

Add the concentrated extract to the top of the column.

-

Elute the PCBs with a non-polar solvent like hexane. This step separates the PCBs from more polar interferences.

-

Collect the eluate and concentrate it to a final volume suitable for analysis.

-

-

Internal Standard Addition: Add a known amount of an internal standard (e.g., a labeled PCB congener not expected in the sample) for accurate quantification.

Instrumental Analysis

Gas chromatography (GC) is the primary technique for separating individual PCB congeners.

-

Gas Chromatography-Electron Capture Detector (GC-ECD): This is a highly sensitive method for detecting halogenated compounds like PCBs. It is a robust and widely used technique for routine monitoring.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method provides more definitive identification and quantification. Using a triple quadrupole mass spectrometer (GC-MS/MS) in Selected Reaction Monitoring (SRM) mode offers very high selectivity and sensitivity, which is crucial for analyzing trace levels of PCBs in complex matrices.[8]

Caption: General analytical workflow for the determination of PCBs.

References

- 1. This compound | C12H7Cl3 | CID 38036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,4'-Trichlorobiphenyl | C12H7Cl3 | CID 38035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls: progress and problems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3,4-Trichlorobiphenyl | C12H7Cl3 | CID 41541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Environmental Fate and Persistence of 2',3,4-Trichlorobiphenyl

Foreword

This technical guide provides a comprehensive analysis of the environmental fate and persistence of 2',3,4-trichlorobiphenyl (PCB-25), a specific congener of the polychlorinated biphenyl (PCB) class of persistent organic pollutants. Designed for researchers, environmental scientists, and drug development professionals, this document moves beyond a generic overview to deliver in-depth, field-proven insights into the complex behavior of this compound in the environment. By explaining the causality behind its environmental distribution, degradation, and bioaccumulation, this guide aims to equip professionals with the critical knowledge needed for informed risk assessment and the development of effective remediation strategies.

Introduction to this compound (PCB-25)

Polychlorinated biphenyls are a group of synthetic aromatic compounds that were widely used in various industrial applications, including as coolants and lubricants in electrical equipment, due to their chemical stability and insulating properties.[1] This very stability, however, has led to their persistence in the environment, posing long-term risks to ecosystems and human health.[1]

This compound, also known as PCB-25, is one of 209 distinct PCB congeners.[2] The environmental behavior and toxicity of individual PCB congeners are highly dependent on the number and position of chlorine atoms on the biphenyl structure.[3] Understanding the specific fate of congeners like PCB-25 is therefore crucial for accurate environmental risk assessment.

Physicochemical Properties

The environmental transport and partitioning of this compound are governed by its key physicochemical properties. These properties dictate its distribution between air, water, soil, and biota.

| Property | Value | Source |

| Molecular Formula | C₁₂H₇Cl₃ | [4] |

| Molecular Weight | 257.5 g/mol | [4] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 5.9 | [4] |

| Henry's Law Constant | 2.8×10⁻² to 6.2×10⁻² Pa m³/mol | [5] |

| Vapor Pressure | 4.0 x 10⁻⁵ mm Hg |

The high Log K_ow_ value indicates a strong tendency for PCB-25 to partition from water into organic matrices such as lipids in organisms and organic matter in soil and sediment. This property is a primary driver of its bioaccumulation potential. The Henry's Law constant suggests a moderate potential for volatilization from water to the atmosphere, facilitating its long-range atmospheric transport.

Environmental Distribution and Transport

The journey of this compound through the environment is a complex interplay of partitioning processes driven by its physicochemical properties.

Atmospheric Transport

PCBs, including trichlorobiphenyls, can undergo long-range atmospheric transport, leading to their presence in even the most remote environments.[5] The estimated atmospheric half-life for 2,3,4-trichlorobiphenyl, based on reactions with hydroxyl radicals, ranges from 2 to 24.5 days. This relatively long atmospheric residence time allows for its widespread distribution.

Partitioning in Aquatic and Terrestrial Systems

Once deposited into aquatic or terrestrial environments, the high hydrophobicity of this compound dictates its fate. In aquatic systems, it will preferentially adsorb to suspended organic matter and settle into the sediment, which acts as a major sink for PCBs. In soil, its mobility is limited due to strong adsorption to soil organic carbon.

Figure 1: Environmental partitioning of this compound.

Environmental Persistence and Degradation

This compound is characterized by its significant persistence in the environment, a consequence of its resistance to various degradation processes.

Biotic Degradation

Microbial degradation is a key process in the natural attenuation of PCBs. However, the efficiency of this process is highly dependent on the congener structure and environmental conditions.

Under aerobic conditions, bacteria can degrade lower-chlorinated PCBs through a pathway involving dioxygenase enzymes.[6][7] This process typically involves the following steps:

-

Dioxygenation: The biphenyl ring is attacked by a biphenyl-2,3-dioxygenase, forming a cis-dihydrodiol.[8]

-

Dehydrogenation: The cis-dihydrodiol is converted to a dihydroxybiphenyl.[8]

-

Meta-cleavage: The dihydroxylated ring is opened by a dioxygenase.[8]

-

Hydrolysis and further metabolism: The ring-opened product is further metabolized to chlorobenzoic acids and other intermediates that can potentially enter central metabolic pathways.[8]

While this pathway is established for PCBs in general, specific metabolites for the aerobic degradation of this compound are not well-documented in the available literature. However, studies on other trichlorobiphenyls, such as 2,4,4'-trichlorobiphenyl, have identified dihydrodiols, dihydroxy compounds, and meta-cleavage products as intermediates.[1] The degradation of this compound is expected to proceed through a similar pathway, likely yielding chlorinated benzoic acid derivatives. The degradation rate is generally slow, with one study indicating that 2,3,4-trichlorobiphenyl is resistant to degradation by soil microorganisms over 183 days.

Figure 2: Proposed aerobic biodegradation pathway for PCBs.

Under anaerobic conditions, the primary biodegradation mechanism for more highly chlorinated PCBs is reductive dechlorination, where chlorine atoms are sequentially removed and replaced by hydrogen atoms. This process is carried out by anaerobic microorganisms that use PCBs as electron acceptors. The dechlorination of 2,3,4,5,6-pentachlorobiphenyl has been shown to proceed through the formation of tetrachloro- and trichlorobiphenyls, ultimately leading to biphenyl.[5][9] While specific studies on this compound are limited, it is plausible that it can undergo further reductive dechlorination to di- and monochlorobiphenyls, which are then more susceptible to aerobic degradation.

Abiotic Degradation

Abiotic processes can also contribute to the transformation of this compound in the environment, although their overall significance may be limited compared to its persistence.

PCBs can undergo photolysis upon absorption of ultraviolet (UV) radiation from sunlight.[10] The primary photochemical reaction is the homolytic cleavage of a carbon-chlorine bond, leading to dechlorination.[10] The photolysis half-life of 2-chlorobiphenyl in surface waters has been estimated to be between 2 and 14 days, depending on environmental conditions.[6] While specific data for this compound is scarce, it is expected to undergo photodegradation, likely forming lower chlorinated biphenyls and hydroxylated derivatives, especially in the presence of photosensitizers like dissolved organic matter.[11]

PCBs are generally resistant to hydrolysis under normal environmental conditions.[1] Therefore, this process is not considered a significant degradation pathway for this compound.

Environmental Persistence

The combination of slow biotic and abiotic degradation rates results in the high persistence of this compound in the environment.

| Compartment | Half-life | Source |

| Soil | 150 to 510 days | [12] |

| Atmosphere | 2 to 24.5 days (estimated) | |

| Water | Not specifically determined, but expected to be persistent |

Bioaccumulation and Biomagnification

The lipophilic nature of this compound drives its accumulation in the fatty tissues of organisms, a process known as bioaccumulation. This leads to its magnification up the food chain (biomagnification).

Bioconcentration and Bioaccumulation Factors

The potential for a chemical to accumulate in an organism is quantified by the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF). BCF refers to uptake from water only, while BAF includes uptake from all environmental sources, including food.[9]

While a specific BCF for this compound (PCB-22) was not found in the reviewed literature, a log BAF of 5.58 has been reported. BCFs for trichlorobiphenyls in aquatic species are generally in the range of 500 to 40,000.[5] Given its high Log K_ow_, a significant BCF for this compound can be expected.

Figure 3: Biomagnification of this compound in an aquatic food web.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments related to the environmental fate of this compound.

Protocol for Assessing Aerobic Biodegradation in Soil Slurry

This protocol is adapted from methodologies used for assessing the biodegradation of PCBs in soil.[6]

Objective: To determine the rate and extent of aerobic biodegradation of this compound in a soil slurry.

Materials:

-

Target soil, sieved (<2 mm)

-

Mineral salts medium

-

This compound (analytical standard)

-

Biphenyl (for co-metabolism studies, optional)

-

Microbial inoculum (e.g., activated sludge or a known PCB-degrading bacterial strain)

-

Erlenmeyer flasks (250 mL)

-

Shaking incubator

-

Gas chromatograph with an electron capture detector (GC-ECD) or mass spectrometer (GC-MS)

-

Hexane (pesticide grade)

-

Anhydrous sodium sulfate

Procedure:

-

Slurry Preparation: Prepare soil slurries by mixing soil and mineral salts medium in a 1:5 (w/v) ratio in Erlenmeyer flasks.

-

Spiking: Spike the slurries with a known concentration of this compound dissolved in a minimal volume of a suitable solvent (e.g., acetone). Allow the solvent to evaporate.

-

Inoculation: Inoculate the experimental flasks with the microbial culture. Prepare abiotic controls by adding a sterilant (e.g., mercuric chloride) or by autoclaving the slurry before spiking.

-

Incubation: Incubate the flasks on a rotary shaker at a controlled temperature (e.g., 25°C) in the dark. Ensure aerobic conditions by using foam stoppers or by periodically opening the flasks.

-

Sampling: At regular time intervals, withdraw triplicate slurry samples from each flask.

-

Extraction: Extract the PCBs from the slurry samples using a suitable solvent extraction method (e.g., liquid-liquid extraction with hexane). Dry the extract over anhydrous sodium sulfate.

-

Analysis: Analyze the extracts by GC-ECD or GC-MS to quantify the concentration of this compound and identify potential metabolites.

-

Data Analysis: Plot the concentration of this compound over time to determine the degradation kinetics and calculate the half-life.

Protocol for Determining Bioconcentration Factor (BCF) in Fish

This protocol is based on standardized methods for BCF determination.[2][13]

Objective: To determine the bioconcentration factor of this compound in a model fish species.

Materials:

-

Test fish species (e.g., rainbow trout, fathead minnow)

-

Flow-through aquarium system

-

This compound stock solution

-

Dosing pump

-

Clean, untreated water for depuration phase

-

Homogenizer

-

Analytical balance

-

GC-ECD or GC-MS

-

Organic solvents (e.g., hexane, acetone)

-

Lipid analysis equipment

Procedure:

-

Acclimation: Acclimate the test fish to the experimental conditions for at least two weeks.

-

Uptake Phase: Expose the fish to a constant, sublethal concentration of this compound in the flow-through system for a defined period (e.g., 28 days).

-

Sampling (Uptake): At regular intervals during the uptake phase, sample a subset of fish and the exposure water.

-

Depuration Phase: After the uptake phase, transfer the remaining fish to a clean, flow-through system with no added this compound for a depuration period.

-

Sampling (Depuration): Sample fish and water at regular intervals during the depuration phase.

-

Sample Preparation: Homogenize the fish tissue. Extract the PCBs and determine the lipid content of the tissue.

-

Analysis: Analyze the water and fish tissue extracts for the concentration of this compound using GC-ECD or GC-MS.

-

BCF Calculation: Calculate the BCF as the ratio of the concentration of this compound in the fish (normalized to lipid content) to its concentration in the water at steady-state.

Conclusion

This compound is a persistent and bioaccumulative environmental contaminant. Its high lipophilicity and resistance to degradation contribute to its long-term presence in soil and sediment and its potential for biomagnification in food webs. While general degradation pathways for PCBs are understood, specific data on the metabolites and degradation rates of this compound are limited, highlighting an area for future research. The experimental protocols provided in this guide offer a framework for generating the necessary data to refine our understanding of the environmental fate of this and other PCB congeners. A thorough comprehension of the environmental behavior of specific congeners like PCB-25 is essential for developing effective management and remediation strategies to mitigate the risks posed by these legacy pollutants.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Bioaccumulation Kinetics and Bio Concentration Factors of Few Polychlorinated Biphenyls: A Study on Freshwater Fish Puntius ticto [cwejournal.org]

- 3. Aerobic bacterial degradation of polychlorinated biphenyls and their hydroxy and methoxy derivatives | Russian Chemical Reviews [rcr.colab.ws]

- 4. Bioconcentration of 2,2′,4,4′-Tetrachlorobiphenyl in Rainbow Trout as Measured by an Accelerated Test | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Aerobic degradation of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photochemical reaction of 4-chlorobiphenyl with nitrous acid in atmospheric aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02373D [pubs.rsc.org]

- 8. employees.csbsju.edu [employees.csbsju.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 11. Partial dechlorination of 2,4,4′-trichlorobiphenyl (PCB 28) mediated by recombinant human CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

An In-depth Technical Guide to the Metabolic Pathways of 2',3,4-Trichlorobiphenyl in Mammals

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that continue to pose a significant risk to human and environmental health. Understanding their metabolic fate within biological systems is paramount for assessing their toxicity and developing strategies for risk mitigation. This technical guide provides a comprehensive overview of the metabolic pathways of 2',3,4-trichlorobiphenyl in mammals. While direct experimental data for this specific congener is limited, this guide synthesizes the current understanding of PCB metabolism, drawing upon extensive research on structurally related trichlorobiphenyls and other PCBs to infer the likely metabolic transformations of this compound. We delve into the enzymatic processes of Phase I and Phase II metabolism, predict the formation of key metabolites, and provide detailed experimental protocols for researchers to investigate these pathways. This guide is intended to be a valuable resource for scientists in the fields of toxicology, pharmacology, and environmental health.

Introduction: The Toxicological Significance of this compound

This compound is a member of the polychlorinated biphenyl (PCB) family, a group of 209 distinct congeners. Although commercial production of PCBs was banned in many countries in the 1970s, their chemical stability and resistance to degradation have led to their persistence in the environment.[1] Human exposure to PCBs, including this compound, can occur through various routes, including the consumption of contaminated food, inhalation of indoor air, and dermal contact.[1] The toxicity of PCBs is highly dependent on their specific chemical structure, particularly the number and position of chlorine atoms.[2] Metabolism plays a crucial role in either detoxifying these compounds or, in some cases, bioactivating them to more toxic intermediates.[1] Therefore, a thorough understanding of the metabolic pathways of this compound is essential for accurate risk assessment.

The Enzymatic Machinery of PCB Metabolism

The metabolism of PCBs in mammals is a two-phase process designed to increase their water solubility and facilitate their excretion from the body.[3]

Phase I Metabolism: The Central Role of Cytochrome P450

The initial and rate-limiting step in the metabolism of PCBs is oxidation, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of liver cells and other tissues.[4] This process, known as hydroxylation, introduces a hydroxyl (-OH) group onto the biphenyl structure, forming hydroxylated PCBs (OH-PCBs).

The specific CYP isoforms involved in PCB metabolism are diverse and their activity is dependent on the congener's structure.[4] For PCBs with fewer chlorine atoms, such as trichlorobiphenyls, members of the CYP1A and CYP2B families are particularly important.[4] The regioselectivity of hydroxylation is governed by the chlorine substitution pattern, with oxidation preferentially occurring at the least sterically hindered carbon atoms.

For this compound, the potential sites for hydroxylation are the unsubstituted carbon atoms. Based on the principles of steric hindrance and electronic effects, the most likely positions for initial hydroxylation are the para (4') and meta (3' and 5') positions on the less chlorinated phenyl ring and the para (5) and meta (6) positions on the more chlorinated ring.

The hydroxylation of aromatic compounds like PCBs often proceeds through the formation of a highly reactive arene oxide intermediate.[1] This epoxide can then undergo spontaneous rearrangement to a phenol. A phenomenon known as the "NIH shift" can occur, where a substituent (in this case, a chlorine atom) migrates to an adjacent carbon atom during the aromatization of the arene oxide.[4] This can lead to the formation of unexpected hydroxylated and sometimes dechlorinated metabolites.

Phase II Metabolism: Conjugation for Excretion

Following hydroxylation, the newly formed OH-PCBs can undergo Phase II conjugation reactions. These reactions attach endogenous, water-soluble molecules to the hydroxyl group, further increasing the polarity of the metabolite and facilitating its elimination.

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process conjugates glucuronic acid to the OH-PCB.

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the OH-PCB.[5]

The resulting glucuronide and sulfate conjugates are readily excreted in bile and urine.

The Mercapturic Acid Pathway: A Route to Sulfur-Containing Metabolites

An alternative metabolic route for PCBs involves conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This pathway is particularly relevant for PCBs that can form reactive electrophilic intermediates. The initial glutathione conjugate is further metabolized through a series of enzymatic steps in the kidneys to form a mercapturic acid derivative, which is then excreted. This pathway can also lead to the formation of persistent and potentially toxic methylthio-, methylsulfinyl-, and methylsulfonyl-PCB metabolites.[6]

Predicted Metabolic Pathways of this compound

Based on the established principles of PCB metabolism, we can predict the primary metabolic pathways for this compound.

References

- 1. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PCBs: structure–function relationships and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polychlorinated Biphenyls (PCBs) Toxicity: What Is the Biologic Fate of PCBs in Humans? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Structure-activity relationships for hydroxylated polychlorinated biphenyls as substrates and inhibitors of rat sulfotransferases and modification of these relationships by changes in thiol status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolites of 2,4',5-trichlorobiphenyl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Situating PCB 21 within the Polychlorinated Biphenyl Landscape

An In-Depth Technical Guide to the Physical and Chemical Characteristics of PCB Congener 21

Polychlorinated biphenyls (PCBs) are a class of 209 distinct synthetic organic compounds, known as congeners, formed by attaching one to ten chlorine atoms to a biphenyl molecule.[1][2][3] Due to their exceptional chemical stability, non-flammability, and high boiling points, PCBs were extensively used in industrial and commercial applications, such as dielectric fluids in transformers and capacitors, heat transfer fluids, and lubricants.[1][2][4] However, these same properties contribute to their extreme persistence in the environment.[5]

The manufacturing of PCBs was banned in the United States in 1979 due to their proven toxicity and tendency to bioaccumulate in the food chain.[6] Despite the ban, they remain ubiquitous environmental contaminants, posing ongoing risks to ecosystems and human health.[5][7] The toxicity and environmental behavior of PCBs vary significantly between congeners, depending on the number and position of chlorine atoms.[1] This guide focuses specifically on PCB congener 21, a trichlorobiphenyl, providing a detailed examination of its core characteristics, analytical methodologies, and environmental significance for researchers and scientific professionals.

Section 1: Core Chemical Identity of PCB 21

PCB congener 21 is identified by the Ballschmiter and Zell (BZ) numbering system. Its fundamental identifiers are crucial for unambiguous tracking in research and regulatory contexts.

| Identifier | Value | Source(s) |

| Congener Number | PCB 21 | [8][9][10][11] |

| IUPAC Name | 2,3,4'-Trichlorobiphenyl | N/A |

| CAS Number | 55702-46-0 | [6][8][9][10][11] |

| Chemical Formula | C₁₂H₇Cl₃ | [10] |

| Molecular Weight | 257.54 g/mol | [10] |

| Chemical Class | Polychlorinated Biphenyl (PCB) | [6] |

| Homolog Group | Trichlorobiphenyl | [6] |

Note: While some sources may associate other IUPAC names with this CAS number, 2,3,4'-Trichlorobiphenyl is the correct designation for PCB 21.

Section 2: Physicochemical Properties and Environmental Implications

The environmental transport, fate, and bioavailability of PCB 21 are dictated by its fundamental physical and chemical properties. These parameters are essential inputs for environmental modeling and risk assessment. As a less-chlorinated congener, PCB 21 is generally more water-soluble, more volatile, and more susceptible to biodegradation compared to its more heavily chlorinated counterparts.[5]

| Property | Value | Implication for Environmental Behavior |

| Water Solubility | Decreases with chlorination | Low solubility limits its concentration in the aqueous phase, promoting partitioning into sediments and organic matter.[1][2] |

| Vapor Pressure | Low (relative to volatile organics) | Allows for long-range atmospheric transport from source locations to remote areas.[5] |

| Log Kₒw (Octanol-Water Partition Coefficient) | ~5.6 - 6.0 | A high Log Kₒw indicates strong lipophilicity ("fat-loving").[6] This drives its tendency to partition from water into the fatty tissues of organisms, leading to bioaccumulation.[5][12][13] |

| Henry's Law Constant (HLC) | Varies; in the range of ~1-5 Pa m³/mol | This value governs the air-water exchange. The moderate HLC of trichlorobiphenyls facilitates volatilization from water bodies into the atmosphere.[14][15] |

These properties collectively define PCB 21 as a persistent, mobile, and bioaccumulative compound. Its low water solubility and high lipophilicity mean that in aquatic systems, it will preferentially adsorb to suspended solids and bedded sediments, which act as both sinks and long-term sources for contamination.[7][16][17] Its vapor pressure and Henry's Law constant allow it to volatilize from contaminated surfaces and water, entering the atmosphere where it can be transported globally.[5]

Section 3: Analytical Methodology: A GC-MS/MS Protocol

The accurate quantification of PCB 21 in complex environmental and biological matrices requires highly sensitive and selective analytical techniques. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a reliable and powerful tool for this purpose, offering enhanced selectivity compared to single quadrupole GC-MS by minimizing matrix interferences.[4][18]

Causality in Method Selection

The choice of GC-MS/MS is driven by the need to resolve target analytes from a complex background of other organic compounds often present in samples like soil, sediment, or tissue.[4] The use of a specific capillary column (e.g., DB-5MS) is chosen for its ability to separate a wide range of PCB congeners based on their boiling points and polarity.[19] The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for PCB 21 is isolated and then fragmented to produce a characteristic product ion. This two-stage filtering process provides exceptional selectivity and sensitivity, allowing for detection at trace levels (pg/L or ng/kg).[4][19]

Generalized Experimental Protocol for PCB 21 Analysis

The following outlines a self-validating system for the analysis of PCB 21. The inclusion of isotopically labeled standards is critical for ensuring trustworthiness, as they correct for variations in extraction efficiency and instrument response.

-

Sample Preparation (Extraction & Cleanup):

-

Objective: To isolate PCBs from the sample matrix (e.g., soil, water, tissue) and remove interfering compounds.

-

Water Samples: Perform liquid-liquid extraction by shaking a 1 L water sample with a nonpolar solvent like n-hexane. Dry the organic extract with anhydrous sodium sulfate.[18]

-

Solid Samples (Soil/Sediment): Weigh 10 g of the sample and mix with anhydrous sodium sulfate. Extract using a solvent mixture (e.g., hexane/acetone) via sonication or Soxhlet extraction.[18]

-

Cleanup: Pass the crude extract through a multi-layer silica gel or Florisil column to remove lipids and other polar interferences. Elute the PCB fraction with a nonpolar solvent.

-

Internal Standard Spiking: Before extraction, spike the sample with a known amount of an isotopically labeled standard (e.g., ¹³C-PCB 21) to ensure accurate quantification.

-

-

Concentration & Solvent Exchange:

-

Evaporate the cleaned extract to a small volume (e.g., 3-4 mL) using a rotary evaporator, followed by gentle evaporation under a nitrogen stream to a final volume of 1 mL.[18]

-

-

GC-MS/MS Analysis:

-

Instrumentation: A gas chromatograph (e.g., Thermo Scientific TRACE 1310) coupled to a triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ 8000/9610).[4][18]

-

GC Column: Use a low-polarity capillary column, such as a DB-5MS or equivalent (30 m length, 0.25 mm I.D., 0.25 µm film thickness).[19]

-

Injection: Inject 1 µL of the final extract in splitless mode to maximize sensitivity.[19]

-

Oven Program: Start at a low temperature (e.g., 60°C), then ramp up to a high temperature (e.g., 310°C) to elute all congeners. A typical program might be: 60°C (hold 1 min), ramp at 30°C/min to 200°C, then ramp at 10°C/min to 320°C (hold 2 min).[18][19]

-

MS/MS Detection: Operate in timed-Selected Reaction Monitoring (t-SRM) mode. Monitor at least two specific precursor-to-product ion transitions for both the native PCB 21 and its labeled internal standard for confident identification and quantification.[4]

-

-

Data Analysis & Quantification:

-

Identify PCB 21 based on its retention time and the presence of both SRM transitions with the correct ion ratio.

-

Quantify the concentration using the isotope dilution method, calculating the response factor relative to the ¹³C-labeled internal standard. This corrects for any analyte loss during sample preparation.[19]

-

Visualization of the Analytical Workflow

Caption: Workflow for the analysis of PCB 21 using GC-MS/MS with isotope dilution.

Section 4: Toxicological Profile

PCBs as a class are recognized as probable human carcinogens by the U.S. EPA and are linked to a wide range of non-cancer health effects.[6][20] The toxicity of any PCB mixture is a function of its individual congeners.[21]

Exposure to PCBs, including congener 21, is associated with adverse effects on multiple systems:

-

Endocrine Disruption: PCBs are known to interfere with hormonal processes, particularly thyroid hormone levels, which are critical for normal growth and development.[6][22]

-

Neurotoxicity: Developmental exposure in the womb or during lactation is associated with decreased IQ and impaired psychomotor development in children.[6]

-

Immune System Suppression: PCBs can damage the immune system, potentially leading to increased susceptibility to infections.[6][22]

-

Carcinogenicity: Studies in animals have demonstrated that PCBs cause cancer, and human studies link them to increased rates of liver, brain, and skin cancers.[6][20][22]

-

Reproductive Effects: PCBs can alter menstrual cycles and are known to cause damage to the reproductive system in laboratory animals.[6]

PCB 21 has been detected in human blood serum, confirming that exposure and uptake occur in the general population.[6] Its presence, often along with other congeners, contributes to the overall body burden of PCBs and the associated health risks.

Conclusion

PCB congener 21 (2,3,4'-Trichlorobiphenyl) is a significant environmental contaminant characterized by its persistence, lipophilicity, and potential for long-range transport. Its physicochemical properties—particularly its high octanol-water partition coefficient and moderate Henry's Law constant—drive its bioaccumulation in food webs and its distribution across air, water, and soil compartments. Accurate analysis via methods like GC-MS/MS is essential for monitoring its presence and understanding its fate. The established toxicological profile of PCBs underscores the continued importance of studying individual congeners like PCB 21 to fully assess the risks they pose to environmental and human health.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Learn about Polychlorinated Biphenyls (PCBs) | Polychlorinated Biphenyls (PCBs) | US EPA [19january2017snapshot.epa.gov]

- 4. gcms.cz [gcms.cz]

- 5. Environmental fate and global distribution of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ewg.org [ewg.org]

- 7. researchgate.net [researchgate.net]

- 8. astechireland.ie [astechireland.ie]

- 9. PCB 21 CAS:55702-46-0 [cpachem.com]

- 10. hpc-standards.com [hpc-standards.com]

- 11. PCB 21, CAS No. 55702-46-0 | Reference substances for environmental analysis | Water Analysis | Applications | Carl ROTH - Austria [carlroth.com]

- 12. scholars.unh.edu [scholars.unh.edu]

- 13. researchgate.net [researchgate.net]

- 14. Air-water Henry's law constants for PCB congeners: Experimental determination and modeling of structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Fate and transport of pcbs at the new bedford harbor superfund site | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. shimadzu.com [shimadzu.com]

- 20. epa.gov [epa.gov]

- 21. HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. epa.gov [epa.gov]

An In-depth Technical Guide to the Solubility of 2',3,4-Trichlorobiphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

Polychlorinated biphenyls (PCBs) represent a class of synthetic organic compounds that, despite their ban in many countries, continue to be a subject of intense scientific scrutiny due to their persistence in the environment and complex toxicological profiles. Understanding the fundamental physicochemical properties of individual PCB congeners is paramount for predicting their environmental fate, developing effective remediation strategies, and conducting accurate toxicological assessments. This guide focuses on a specific congener, 2',3,4-trichlorobiphenyl (PCB 35), providing a comprehensive overview of its solubility characteristics in various organic solvents. As a Senior Application Scientist, the aim of this document is to synthesize theoretical knowledge with practical, field-proven insights to empower researchers in their experimental endeavors.

Introduction to this compound (PCB 35)

This compound is a member of the trichlorobiphenyl homologue group, possessing three chlorine atoms attached to the biphenyl backbone. The precise positioning of these chlorine atoms significantly influences its physical and chemical properties, including its solubility.

Chemical Structure:

Figure 1: Structure of this compound (PCB 35)

Like other PCBs, this compound is characterized by low aqueous solubility and high lipophilicity. This hydrophobicity dictates its partitioning behavior in multiphase systems, including biological tissues and environmental compartments.[1] This guide will delve into its solubility in a range of organic solvents, a critical parameter for analytical method development, toxicological studies, and understanding its environmental transport.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process. For a solid solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

PCBs, being nonpolar to weakly polar compounds, generally exhibit higher solubility in nonpolar organic solvents.[2][3][4][5][6] The principle of "like dissolves like" is a useful qualitative guide. The extent of solubility is influenced by several factors:

-

Solute-Solvent Interactions: The primary driving force for dissolution. For PCBs, these are predominantly van der Waals forces.

-

Crystal Lattice Energy: The energy holding the solid PCB molecules together in a crystal lattice. Higher lattice energy leads to lower solubility.

-

Temperature: Generally, solubility of solids in liquids increases with temperature, as the dissolution process is often endothermic.

-

Molecular Structure: The number and position of chlorine atoms on the biphenyl rings affect the molecule's polarity, size, and shape, thereby influencing its interaction with solvent molecules.[2]

Quantitative Solubility of this compound: A Data-Driven Approach

Table 1: Estimated Solubility of this compound in Various Organic Solvents at 25°C

| Organic Solvent | Solvent Type | Dielectric Constant (approx.) | Estimated Solubility | Rationale and Supporting Evidence |

| Hexane | Nonpolar, Aliphatic | 1.9 | High | PCBs are known to be freely soluble in nonpolar organic solvents.[2][3][6] Hexane is commonly used as a solvent for PCB analysis, indicating high solubility.[2] |

| Toluene | Nonpolar, Aromatic | 2.4 | High | The aromatic nature of toluene facilitates favorable π-π interactions with the biphenyl rings of the PCB molecule. |

| Dichloromethane | Polar, Aprotic | 9.1 | Moderate to High | While polar, its ability to engage in dipole-dipole interactions without hydrogen bonding allows for good solvation of the moderately polarizable PCB molecule. |

| Acetone | Polar, Aprotic | 20.7 | Moderate | The polarity of acetone is higher, which may slightly decrease its effectiveness in solvating the nonpolar PCB compared to less polar solvents. However, it is often used in extraction mixtures for PCBs.[2] |

| Methanol | Polar, Protic | 32.7 | Low to Moderate | The strong hydrogen bonding network of methanol is not ideal for solvating the nonpolar PCB molecule. Some solubility is expected, but it will be significantly lower than in nonpolar solvents. |

| Ethanol | Polar, Protic | 24.5 | Low to Moderate | Similar to methanol, but the slightly larger alkyl chain may marginally improve solubility compared to methanol. |

Note: "High" solubility is estimated to be in the range of >100 g/L, "Moderate" in the range of 10-100 g/L, and "Low to Moderate" in the range of 1-10 g/L. These are estimations and should be confirmed experimentally.

Predictive Models for Solubility Estimation

In the absence of direct experimental data, computational models can provide valuable estimates of solubility. One such widely used method is the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model.

The UNIFAC model is a group-contribution method that estimates activity coefficients, which can then be used to predict solubility. The model considers molecules as being composed of functional groups, and the activity coefficient is calculated based on the interactions between these groups.

Conceptual Workflow for UNIFAC-based Solubility Prediction:

Figure 2: Conceptual workflow for predicting solubility using the UNIFAC model.

While the UNIFAC model can be a powerful predictive tool, its accuracy is dependent on the availability and quality of the group interaction parameters.[7][8][9][10] For complex molecules like PCBs, these parameters may not always be well-defined, leading to potential deviations from experimental values.[7][8]

Experimental Determination of Solubility: A Practical Guide

Given the scarcity of published data, experimental determination remains the gold standard for obtaining accurate solubility values. The "shake-flask" method is a widely accepted and reliable technique, forming the basis of international guidelines such as OECD Guideline 105 and ASTM E1148 .[1][11][12][13][14][15][16][17][18]

The Shake-Flask Method (Adapted for Organic Solvents)

This method involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature and then measuring the concentration of the dissolved solute in the saturated solution.

Experimental Workflow:

Figure 3: Step-by-step workflow for the shake-flask solubility determination method.

Detailed Protocol:

-

Materials and Reagents:

-

High-purity this compound (PCB 35)

-

High-purity organic solvents of interest

-

Glass vials with PTFE-lined screw caps

-

Temperature-controlled shaker or incubator

-

Centrifuge or syringe filters (solvent-compatible, e.g., PTFE)

-

Calibrated analytical instrumentation (e.g., Gas Chromatograph with Electron Capture Detector or Mass Spectrometer)

-

Volumetric flasks and pipettes

-

-

Procedure: a. Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. b. Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 ± 0.5 °C). c. Agitate the samples for a sufficient time to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer increases). d. After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. e. Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation at the same temperature or by filtering through a solvent-compatible syringe filter. Care must be taken to avoid temperature changes during this step, which could alter the solubility. f. Accurately withdraw a known volume of the clear supernatant and dilute it gravimetrically or volumetrically with a suitable solvent to a concentration within the calibration range of the analytical instrument. g. Analyze the diluted sample using a validated and calibrated analytical method, such as GC-ECD or GC-MS, to determine the concentration of this compound. h. Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the specific organic solvent at the given temperature.

-

Self-Validating System and Trustworthiness:

-

Equilibrium Confirmation: As mentioned, analyzing samples at multiple time points is essential to validate that equilibrium has been achieved.

-

Mass Balance: In a more rigorous approach, the amount of undissolved solid can be weighed before and after the experiment to perform a mass balance calculation, further validating the results.

-

Multiple Starting Conditions: Performing the experiment by approaching equilibrium from both undersaturation (as described above) and supersaturation (by preparing a solution at a higher temperature and allowing it to cool and precipitate) can provide a robust confirmation of the true equilibrium solubility.

-

Factors Influencing Experimental Accuracy

Several factors can influence the accuracy of solubility measurements:

-

Purity of Solute and Solvent: Impurities can significantly alter the measured solubility.[13][15]

-

Temperature Control: Solubility is temperature-dependent, so precise temperature control is critical.

-

Equilibration Time: Insufficient time will lead to an underestimation of solubility.

-

Phase Separation: Incomplete removal of undissolved solid will lead to an overestimation of solubility.

-

Analytical Method: The accuracy and precision of the analytical method used for quantification are paramount.

Conclusion and Future Perspectives

While a comprehensive, experimentally verified dataset for the solubility of this compound in a wide range of organic solvents is currently lacking in the scientific literature, this guide provides a robust framework for researchers to address this knowledge gap. By combining theoretical understanding, predictive modeling, and rigorous experimental protocols, scientists can obtain reliable solubility data. Such data is not only of fundamental scientific interest but also crucial for practical applications in environmental science, toxicology, and the development of analytical and remediation technologies for this persistent organic pollutant. The continued generation and dissemination of high-quality experimental data for individual PCB congeners will be invaluable to the scientific community.

References

- 1. livewell.ae [livewell.ae]

- 2. 1. EXPOSURE DATA - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 5. Polychlorinated Biphenyls - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pure.ul.ie [pure.ul.ie]

- 9. Use of the UNIFAC model in the calculation of physicochemical properties of ecotoxicants for technological and ecoanalytical purposes | Vladimir G. Povarov | Journal of Mining Institute [pmi.spmi.ru]

- 10. research.unipd.it [research.unipd.it]

- 11. oecd.org [oecd.org]

- 12. store.astm.org [store.astm.org]

- 13. filab.fr [filab.fr]

- 14. oecd.org [oecd.org]

- 15. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 16. ASTM E1148-2002(R2008)(PDF)Standard Test Method for Measurements of Aqueous Solubility | Russian regulatory documents in English. Russian Norms. [russiannorms.com]

- 17. scribd.com [scribd.com]

- 18. downloads.regulations.gov [downloads.regulations.gov]

2',3,4-Trichlorobiphenyl: A Technical Guide to Its Historical Industrial Footprint and Environmental Contamination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) represent a class of 209 individual synthetic organochlorine compounds, known as congeners, that were widely manufactured for industrial use throughout the 20th century. Their chemical stability, non-flammability, and high dielectric constant made them ideal for a range of applications, from electrical equipment to plastics. This guide focuses on a specific congener, 2',3,4-Trichlorobiphenyl (PCB 25), providing a detailed examination of its historical uses as a component of commercial PCB mixtures and the resultant pathways of its environmental contamination. While the user's query specified this compound (PCB 22), available comprehensive data from authoritative sources consistently refers to 2,3',4-Trichlorobiphenyl (PCB 25). This guide will proceed with the analysis of PCB 25, a structurally similar and environmentally relevant trichlorobiphenyl congener. Understanding the history of this compound is critical for assessing its long-term environmental impact and developing strategies for remediation and risk assessment.

Historical Uses: A Component of Commercial Aroclor Mixtures

This compound was not produced or used as an individual, isolated compound. Instead, its industrial utility was as a constituent of complex commercial mixtures of PCB congeners. In the United States, these mixtures were most famously marketed under the trade name Aroclor by the Monsanto Chemical Company, with production spanning from 1929 until it was banned in 1979.[1] The manufacturing process involved the progressive chlorination of biphenyl, resulting in mixtures with varying percentages of chlorine by weight.[2]

The various Aroclor products were designated by a four-digit number; the last two digits typically indicated the percentage of chlorine in the mixture.[1][2] For instance, Aroclor 1242 contained approximately 42% chlorine by weight. This compound, as a trichlorobiphenyl, was a component of the lower chlorinated Aroclor mixtures.

The primary applications of these PCB mixtures, and therefore of this compound, were in:

-

Electrical Equipment: Due to their excellent insulating and non-flammable properties, Aroclors were extensively used as dielectric and coolant fluids in transformers and capacitors.[3] This represented the largest use of PCBs and a major historical source of contamination.

-

Heat Transfer Fluids: Their thermal stability made them effective heat transfer fluids in various industrial processes.

-

Hydraulic Fluids: PCBs were used in hydraulic systems, particularly in environments where fire resistance was critical.

-

Plasticizers: They were added to paints, plastics (notably PVC), and sealants to increase their flexibility and durability.

-

Other Industrial Applications: PCBs also found use as lubricants, in carbonless copy paper, and as additives in pesticides and fire retardants.[1][4]

The very properties that made PCBs desirable for these applications—their chemical stability and resistance to degradation—have led to their persistence in the environment.[4]

Sources and Pathways of Environmental Contamination

The widespread use of this compound within Aroclor mixtures led to significant environmental contamination through several primary pathways. These sources can be broadly categorized as direct releases during their period of use and ongoing releases from historical deposits.

Primary Sources of Contamination:

-

Industrial Releases: Manufacturing facilities that produced PCBs or used them in the production of other goods were significant sources of direct environmental discharge through wastewater, atmospheric emissions, and improper waste disposal.

-

Leaks and Spills: Aging and poorly maintained electrical equipment, such as transformers and capacitors, have leaked PCB-containing fluids directly into the soil and water. Accidental spills during the transport and handling of these materials also contributed to contamination.[5]

-

Improper Disposal: Before the implementation of stringent regulations, PCB-containing equipment and waste were often disposed of in municipal landfills and dumpsites, leading to long-term leaching into the surrounding environment.[5]

-

Combustion Byproducts: The incineration of materials containing PCBs can lead to the formation of even more toxic byproducts, such as polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs), and the atmospheric dispersal of unburnt PCBs.

Environmental Transport and Fate:

Once released, this compound, like other PCBs, is subject to environmental transport and partitioning. Due to their lipophilic nature, PCBs tend to adsorb to soil and sediment particles.[6] This leads to their accumulation in aquatic sediments, which act as long-term reservoirs of contamination.

From these reservoirs, PCBs can be reintroduced into the water column and the atmosphere through processes like sediment resuspension and volatilization.[5] Atmospheric transport can carry these compounds over long distances, resulting in their deposition in remote areas far from their original sources.

The following diagram illustrates the primary pathways of this compound contamination from its industrial sources to its environmental fate.

Caption: Primary pathways of this compound contamination.

Quantitative Presence in Commercial Aroclor Mixtures

The concentration of individual PCB congeners varied between different Aroclor formulations and even between different production batches of the same Aroclor. The following table summarizes the weight percent (wt%) of 2,3',4-Trichlorobiphenyl (PCB 25) in several common Aroclor mixtures. This data is crucial for source apportionment and for understanding the historical exposure landscape.

| Aroclor Mixture | Average Chlorine Content (%) | 2,3',4-Trichlorobiphenyl (PCB 25) (wt%) |

| Aroclor 1016 | 41 | 0.72 |

| Aroclor 1242 | 42 | 0.59 |

| Aroclor 1248 | 48 | 0.11 |

| Aroclor 1254 | 54 | Not a significant component |

| Aroclor 1260 | 60 | Not a significant component |

| Data sourced from the Agency for Toxic Substances and Disease Registry (ATSDR), 2000.[7] |

As the data indicates, 2,3',4-Trichlorobiphenyl was a more prominent congener in the less chlorinated Aroclor mixtures, such as 1016 and 1242.

Environmental Persistence and Degradation

The environmental persistence of this compound is a key factor in its long-term risk profile. Its chemical structure makes it resistant to both abiotic and biotic degradation processes.

Biodegradation:

Under anaerobic conditions, such as those found in deep sediments, highly chlorinated PCBs can undergo reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen. This process can reduce the toxicity of the PCB mixture but is generally slow. Aerobic degradation of less chlorinated PCBs, including trichlorobiphenyls, can occur through the action of microorganisms that possess the biphenyl dioxygenase enzyme system.[3] This pathway involves the oxidation of the biphenyl rings, leading to ring cleavage and eventual mineralization. However, the rate of aerobic degradation is highly dependent on environmental conditions and the specific microbial populations present.

Environmental Half-Life:

The environmental half-life of a compound is a measure of its persistence. For 2,3',4-trichlorobiphenyl, a field study on sludge-amended farmland reported a half-life of 150 days in soil, which was the lowest among the 13 trichlorobiphenyls studied.[8] It is important to note that half-lives can vary significantly depending on the environmental matrix (soil, sediment, water), temperature, and microbial activity. In aquatic environments, strong adsorption to sediment can significantly reduce its availability for degradation and volatilization, thereby increasing its overall persistence.[6]

Experimental Protocols: Analysis of this compound in Environmental Samples

The accurate quantification of this compound in environmental matrices is essential for risk assessment and remediation monitoring. The standard analytical approach involves several key steps:

1. Sample Extraction:

-

Objective: To isolate the PCBs from the sample matrix (e.g., soil, sediment, water, tissue).

-

Methodology:

-

For solid and tissue samples, Soxhlet extraction or pressurized fluid extraction (PFE) with a nonpolar solvent or a mixture of polar and nonpolar solvents (e.g., hexane/acetone) is commonly employed.

-

For water samples, liquid-liquid extraction with a nonpolar solvent or solid-phase extraction (SPE) using a C18 or similar sorbent is used to concentrate the analyte.

-

The addition of a surrogate standard (e.g., a labeled PCB congener not expected in the sample) prior to extraction is crucial for monitoring the efficiency of the extraction process.

-

2. Extract Cleanup:

-

Objective: To remove interfering compounds from the extract that could co-elute with the target analyte during chromatographic analysis.

-

Methodology:

-

Gel permeation chromatography (GPC) is often used to remove high-molecular-weight interferences such as lipids.

-

Adsorption chromatography using materials like silica gel or Florisil is employed to separate the PCBs from other classes of compounds, such as pesticides. A multi-layered silica gel column can be particularly effective.

-

3. Instrumental Analysis:

-

Objective: To separate, identify, and quantify the individual PCB congeners.

-

Methodology:

-

High-resolution gas chromatography (HRGC) is the standard technique for separating the complex mixture of PCB congeners. A low-polarity capillary column (e.g., DB-5) is typically used.

-

An electron capture detector (ECD) is highly sensitive to halogenated compounds and has historically been the detector of choice for PCB analysis.

-

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides definitive identification and quantification of the congeners and is now the preferred method for its specificity. Selected ion monitoring (SIM) is used to enhance sensitivity and selectivity for the target analytes.

-

Quantification is performed using an internal standard method, with a calibration curve generated from certified reference standards of individual PCB congeners, including this compound.

-

The following diagram outlines the typical analytical workflow for the determination of this compound in environmental samples.

Caption: Analytical workflow for this compound analysis.

Conclusion

This compound, as a component of the widely used Aroclor mixtures, has left a lasting legacy of environmental contamination. Its historical application in a myriad of industrial products, coupled with improper disposal and accidental releases, has resulted in its widespread distribution in soil, sediment, and water. While it is one of the more biodegradable trichlorobiphenyls under certain conditions, its persistence in anaerobic environments and its potential for bioaccumulation continue to pose a risk to ecosystems and human health. A thorough understanding of its historical uses and sources is fundamental for the effective management of contaminated sites and the ongoing assessment of its environmental impact. The analytical methodologies outlined provide the necessary tools for the accurate monitoring of this and other PCB congeners, which is a critical component of any remediation or risk assessment strategy.

References

- 1. epa.gov [epa.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Aerobic degradation of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Comparative Evaluation of Anaerobic Dechlorination of PCB-118 and Aroclor 1254 in Sediment Microcosms from Three PCB-Impacted Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. Table 4-5, Polychlorinated Biphenyl Congener Compositions (in Weight Percent)a in Aroclorsb - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

An In-depth Technical Guide to the Bioaccumulation Potential of 2',3,4-Trichlorobiphenyl in Food Chains

Abstract

This technical guide provides a comprehensive overview of the bioaccumulation potential of 2',3,4-trichlorobiphenyl (PCB 33), a specific congener of the persistent organic pollutant class, polychlorinated biphenyls (PCBs). This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical properties, toxicokinetics, and mechanisms driving the bioaccumulation of this compound in aquatic and terrestrial food chains. The guide details established experimental protocols for the determination of key bioaccumulation metrics, including Bioconcentration Factor (BCF) and Biomagnification Factor (BMF), and provides a framework for data interpretation. Furthermore, it explores the complexities of trophic transfer and the factors influencing the ultimate fate of this compound in the environment.

Introduction: The Environmental Significance of this compound (PCB 33)

Polychlorinated biphenyls (PCBs) are a group of synthetic organic chemicals that were widely used in various industrial applications, such as coolants and lubricants in transformers and capacitors, due to their chemical stability and insulating properties.[1] Despite their production being banned in many countries in the 1970s, their persistence in the environment remains a significant concern.[2] PCBs are a complex mixture of 209 individual congeners, each with a unique arrangement of chlorine atoms on the biphenyl structure.[3] This structural variability leads to a wide range of physical and chemical properties, influencing their environmental fate and toxicity.

This compound, designated as PCB 33, is a trichlorinated congener that, while less chlorinated than some of the more notorious "dioxin-like" PCBs, still poses a risk due to its potential to bioaccumulate in living organisms and magnify through food chains.[2] Understanding the bioaccumulation potential of individual congeners like PCB 33 is critical for accurate risk assessment and for developing effective remediation strategies for contaminated sites.

This guide will delve into the core scientific principles governing the bioaccumulation of this compound, providing both theoretical understanding and practical guidance for its study.

Physicochemical Properties Governing Bioaccumulation

The tendency of a chemical to bioaccumulate is fundamentally linked to its physicochemical properties. For a non-polar organic compound like this compound, the following properties are of paramount importance:

-

Water Solubility: Compounds with low water solubility tend to have a higher affinity for organic matter, including the lipid tissues of organisms. PCBs, as a class, are characterized by their low water solubility, which contributes to their persistence and bioaccumulation.[1]

-

Vapor Pressure: While less directly related to bioaccumulation in aquatic systems, vapor pressure influences the environmental distribution of PCBs, including their atmospheric transport and deposition into aquatic ecosystems.

Table 1: Physicochemical Properties of this compound (PCB 33)

| Property | Value | Reference |

| Molecular Formula | C12H7Cl3 | [2] |

| Molecular Weight | 257.54 g/mol | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 5.9 (Computed) | [2] |

| Water Solubility | Low (Specific value not readily available) | [1] |

Mechanisms of Bioaccumulation: Bioconcentration and Biomagnification

The accumulation of this compound in an organism can occur through two primary pathways: bioconcentration and biomagnification.

Bioconcentration

Bioconcentration is the process by which a chemical is absorbed by an organism directly from the surrounding environment (e.g., water) and accumulates in its tissues to a concentration higher than that in the environment.[4] For aquatic organisms, this uptake primarily occurs across respiratory surfaces like gills and, to a lesser extent, through dermal contact.

The Bioconcentration Factor (BCF) is a quantitative measure of this process, defined as the ratio of the chemical's concentration in the organism to its concentration in the water at a steady state.

Biomagnification